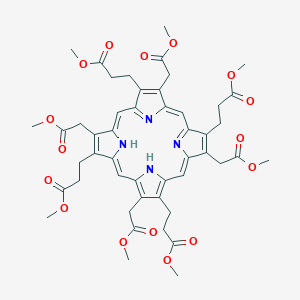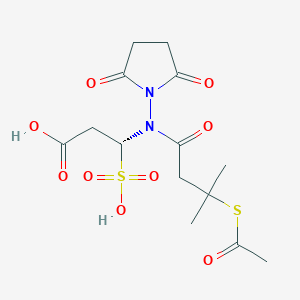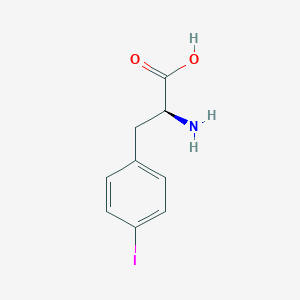![molecular formula C17H14N6O3 B157272 (4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate CAS No. 131402-52-3](/img/structure/B157272.png)
(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been of interest to researchers due to its potential applications in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of (4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate is not fully understood. However, it has been shown to have inhibitory effects on certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, and inhibition of these enzymes could potentially lead to anti-inflammatory effects.
Biochemische Und Physiologische Effekte
(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate has been shown to have potential anti-inflammatory and antioxidant properties. It has also been shown to have inhibitory effects on certain enzymes, including COX-2 and LOX. Additionally, this compound has been shown to have potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate in lab experiments is its potential inhibitory effects on certain enzymes, which could make it a useful tool for studying enzyme function. However, one limitation of using this compound is its potential toxicity, which could limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving (4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate. One potential direction is to further investigate its potential anti-inflammatory and antioxidant properties, and its potential use in the treatment of various diseases. Another potential direction is to study its potential neuroprotective effects, and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies could be done to investigate its potential inhibitory effects on other enzymes, and its potential use in drug discovery.
Synthesemethoden
The synthesis of (4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate involves several steps. The first step involves the reaction of 3-(bromomethyl)benzoic acid with 1H-imidazole to form 3-[(1H-imidazol-1-yl)methyl]benzoic acid. The second step involves the reaction of the resulting acid with (4-aminophenyl)hydrazine to form (4-aminophenyl)(3-[(1H-imidazol-1-yl)methyl]benzoyl)hydrazine. The final step involves the reaction of the resulting hydrazine with ethyl chloroformate to form the desired compound.
Wissenschaftliche Forschungsanwendungen
(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate has potential applications in scientific research, particularly in the fields of biochemistry and physiology. This compound has been shown to have inhibitory effects on certain enzymes, which makes it a potential candidate for drug discovery. Additionally, this compound has been shown to have potential anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various diseases.
Eigenschaften
CAS-Nummer |
131402-52-3 |
|---|---|
Produktname |
(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate |
Molekularformel |
C17H14N6O3 |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-(imidazol-1-ylmethyl)benzoate |
InChI |
InChI=1S/C17H14N6O3/c24-16-14-7-21-23(15(14)19-9-20-16)11-26-17(25)13-3-1-2-12(6-13)8-22-5-4-18-10-22/h1-7,9-10H,8,11H2,(H,19,20,24) |
InChI-Schlüssel |
PXOBECGMJWUUOS-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)C(=O)OCN2C3=NC=NC(=O)C3=CN2)CN4C=CN=C4 |
SMILES |
C1=CC(=CC(=C1)C(=O)OCN2C3=C(C=N2)C(=O)NC=N3)CN4C=CN=C4 |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)OCN2C3=NC=NC(=O)C3=CN2)CN4C=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



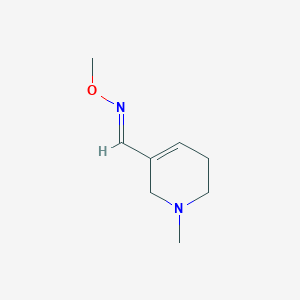
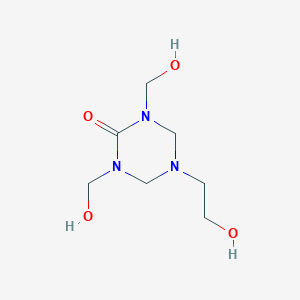
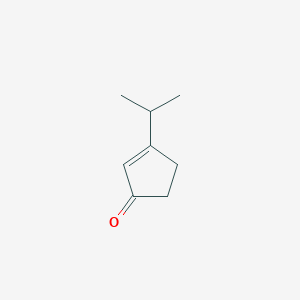
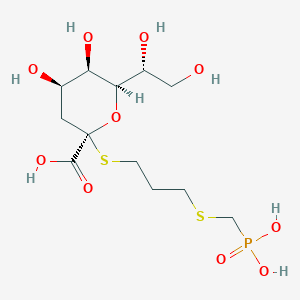


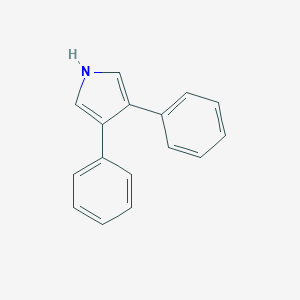
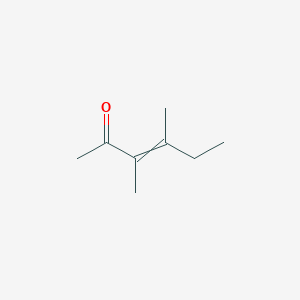
![Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate](/img/structure/B157212.png)
